Urea, N-(5-((4R,5S,6S,7R)-hexahydro-5,6-dihydroxy-3-(5-(((methylamino)carbonyl)amino)pentyl)-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepin-1-yl)pentyl)-N'-methyl-
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Overview
Description
Urea, N-(5-((4R,5S,6S,7R)-hexahydro-5,6-dihydroxy-3-(5-(((methylamino)carbonyl)amino)pentyl)-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepin-1-yl)pentyl)-N’-methyl- is a complex organic compound characterized by its unique structure, which includes a 1,3-diazepanone ring with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the 1,3-diazepanone ring. The key steps include:
Formation of the 1,3-diazepanone ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of substituents: The phenylmethyl groups and other substituents are introduced through various substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,3-diazepanone ring and its substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-one
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
Uniqueness
This compound is unique due to its specific combination of substituents and the presence of the urea and methylamino groups
Properties
CAS No. |
167826-30-4 |
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Molecular Formula |
C33H50N6O5 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
1-[5-[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-[5-(methylcarbamoylamino)pentyl]-2-oxo-1,3-diazepan-1-yl]pentyl]-3-methylurea |
InChI |
InChI=1S/C33H50N6O5/c1-34-31(42)36-19-11-5-13-21-38-27(23-25-15-7-3-8-16-25)29(40)30(41)28(24-26-17-9-4-10-18-26)39(33(38)44)22-14-6-12-20-37-32(43)35-2/h3-4,7-10,15-18,27-30,40-41H,5-6,11-14,19-24H2,1-2H3,(H2,34,36,42)(H2,35,37,43)/t27-,28-,29+,30+/m1/s1 |
InChI Key |
OYNFRQIQIBKTHH-XAZDILKDSA-N |
Isomeric SMILES |
CNC(=O)NCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCNC(=O)NC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CNC(=O)NCCCCCN1C(C(C(C(N(C1=O)CCCCCNC(=O)NC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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